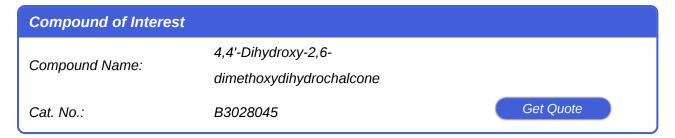


# An In-depth Technical Guide to 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone (C17H18O5)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone**, with the molecular formula C17H18O5, is a dihydrochalcone derivative belonging to the flavonoid family. Dihydrochalcones are a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information on **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone**, including its physicochemical properties, spectral data, synthesis protocols, and potential biological activities. The information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and its analogs.

## **Chemical and Physical Properties**

While experimental data for **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone** is limited, a combination of data from chemical suppliers and predictions from computational models allows for the compilation of its key physicochemical properties.



Property	Value	Source
Molecular Formula	C17H18O5	PubChemLite[1]
Molecular Weight	302.32 g/mol	PubChemLite[1]
IUPAC Name	3-(4-hydroxy-2,6- dimethoxyphenyl)-1-(4- hydroxyphenyl)propan-1-one	PubChemLite[1]
CAS Number	151752-08-8	BIORLAB[2]
Melting Point	147 °C	ChemicalBook[3]
Predicted XlogP	2.7	PubChemLite[1]
Appearance	Powder	ChemFaces[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces[4]

## **Spectral Data**

Detailed experimental spectral data for **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone** is not readily available in the public domain. However, based on its chemical structure and data for analogous compounds, the following spectral characteristics can be anticipated.

#### **Mass Spectrometry**

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of the molecule.



Adduct	Predicted m/z	
[M+H]+	303.12270	
[M+Na]+	325.10464	
[M-H] <sup>-</sup>	301.10814	
[M+NH4]+	320.14924	
[M+K] <sup>+</sup>	341.07858	
[M+H-H <sub>2</sub> O] <sup>+</sup>	285.11268	
Data sourced from PubChemLite[1]		

# <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not available, the expected chemical shifts can be inferred from the analysis of similar dihydrochalcone structures. The ¹H NMR spectrum would likely show characteristic signals for the aromatic protons on the two phenyl rings, the methylene protons of the propane bridge, and the methoxy and hydroxyl protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methoxy carbons. For a related compound, 2',4-dihydroxy-4',6'-dimethoxydihydrochalcone, the ¹H NMR spectrum showed two triplets for the dihydrochalcone moiety.[5]

#### Infrared (IR) Spectroscopy

The IR spectrum of **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone** is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

### **Synthesis**

The synthesis of **4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone** can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

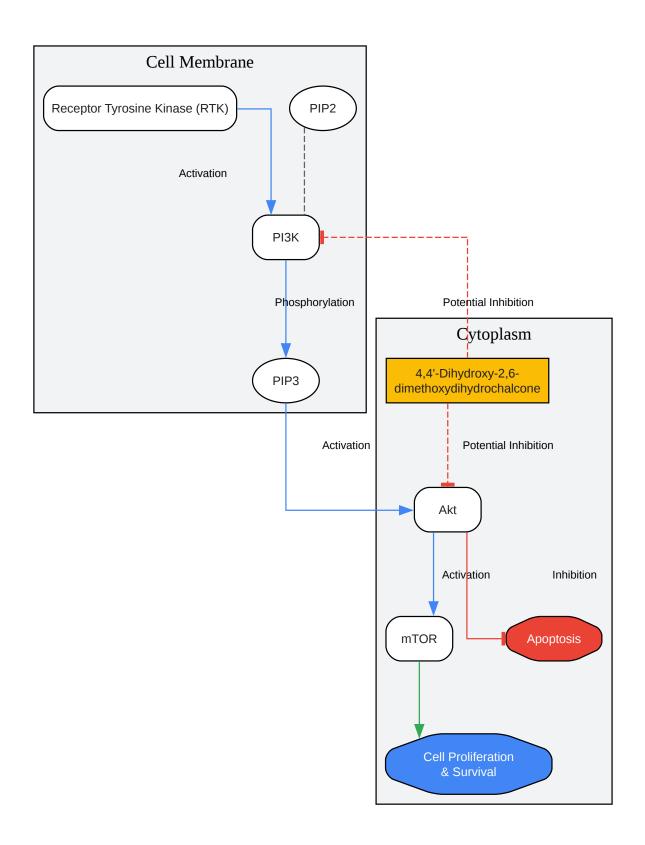


# **Logical Workflow for Synthesis**









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